molecular formula C11H8Cl6O B1238428 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene CAS No. 61740-46-3

1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene

Cat. No.: B1238428
CAS No.: 61740-46-3
M. Wt: 368.9 g/mol
InChI Key: QVZLFPOSNZQZIZ-MNDOKOEESA-N
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Description

1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene typically involves multiple steps, including the formation of the tetracyclic core and subsequent chlorination. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove chlorine atoms or reduce double bonds.

    Substitution: Chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups such as hydroxyl or amino groups.

Scientific Research Applications

1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and tetracyclic structure allow it to bind to various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,2,3,4,9,9-Hexachloro-1,4,4a,5,6,7,8,8a-octahydro-6,7-epoxy-1,4-methanonaphthalene apart from similar compounds is its high degree of chlorination and unique tetracyclic structure

Properties

CAS No.

61740-46-3

Molecular Formula

C11H8Cl6O

Molecular Weight

368.9 g/mol

IUPAC Name

(1S,2R,4S,6R,8S,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene

InChI

InChI=1S/C11H8Cl6O/c12-7-8(13)10(15)4-2-6-5(18-6)1-3(4)9(7,14)11(10,16)17/h3-6H,1-2H2/t3-,4+,5+,6-,9+,10-

InChI Key

QVZLFPOSNZQZIZ-MNDOKOEESA-N

Isomeric SMILES

C1[C@@H]2[C@H](C[C@@H]3[C@H]1O3)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl

SMILES

C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(CC3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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